Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a pyridine ring, along with a carboxylate ester functional group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active compounds for the treatment of various disorders
Mode of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in the synthesis of biologically active compounds . More research is needed to elucidate the specific pathways affected by this compound.
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine atoms are often incorporated into lead structures to improve physical, biological, and environmental properties .
Result of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the compound’s effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The synthesis of Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate typically begins with the bromination of 2-methylpyridine, followed by fluorination. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Esterification: The carboxylate ester group is introduced through an esterification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives, and reduced to form corresponding reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridine derivatives.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Comparison with Similar Compounds
Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Similar structure but with different substitution pattern.
2-Bromo-6-methylpyridine: Lacks the fluorine and carboxylate ester groups.
Uniqueness: Methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring, along with the carboxylate ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXFAFALKVKISL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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